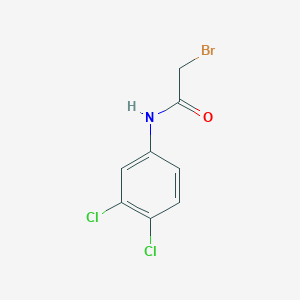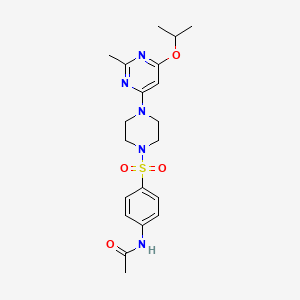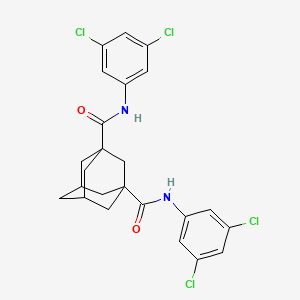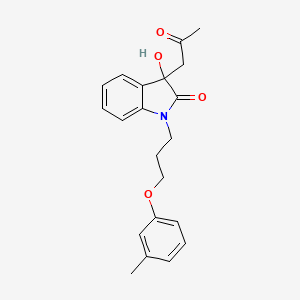
2-bromo-N-(3,4-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-(3,4-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H6BrCl2NO . It has a molecular weight of 282.95 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom attached to an acetamide group, and a dichlorophenyl group attached to the nitrogen atom of the acetamide . The InChI code for this compound is 1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) .Applications De Recherche Scientifique
Crystal Structure and Supramolecular Assembly
Research has demonstrated the significance of halogenated acetamides in the study of crystal structures and supramolecular assembly. For instance, the study of N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate revealed insights into the formation of three-dimensional architectures facilitated by weak C–H···Cl/Br interactions. Hirshfeld surface analysis of related compounds highlighted the prevalence of H···H, H···π, H···O, and H···Cl/Br contacts in these structures, indicating their potential applications in material science and crystal engineering (Hazra et al., 2014).
Quantum Chemical Calculations
Quantum chemical calculations of dichloro-N-(dichlorophenyl) acetamide derivatives have provided detailed insights into molecular structural parameters, vibrational frequencies, and thermodynamic properties. These studies are crucial for predicting reactivities towards electrophilic and nucleophilic attacks, and for understanding charge delocalization within the molecule. Such analyses are instrumental in exploring the potential of halogenated acetamides in pharmaceuticals and materials science (Choudhary et al., 2014).
Antiviral and Antiapoptotic Effects
In the context of medical research, halogenated acetamides have shown promise in the treatment of viral diseases. A novel anilidoquinoline derivative, closely related to the chemical class of 2-bromo-N-(3,4-dichlorophenyl)acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound reduced viral load and increased survival in Japanese encephalitis virus-infected mice, suggesting the potential therapeutic applications of halogenated acetamides in antiviral treatments (Ghosh et al., 2008).
Potential Pesticides
Explorations into the applications of N-aryl-2,4-dichlorophenoxyacetamide derivatives have indicated their potential as pesticides. Characterization by X-ray powder diffraction provided experimental data crucial for the development of new organic compounds with pesticidal properties. This research underscores the versatility of halogenated acetamides in agricultural sciences and pest management strategies (Olszewska et al., 2008).
Advanced Oxidation Processes
In environmental sciences, the role of halogenated acetamides in advanced oxidation processes has been studied. Research assessing the effects of halide ions on the degradation of acetaminophen under UV/H2O2 treatment highlighted the complex roles of halides. This study provides insights into the degradation mechanisms of organic pollutants and the selective reactivity of halogen radicals, demonstrating the potential environmental applications of halogenated acetamides in water and wastewater treatment (Li et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKMKSXLCWBAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CBr)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)
![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)
![(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2876388.png)









![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
